1-(6-Chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)piperidine-4-carboxamide
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Overview
Description
1-(6-Chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)piperidine-4-carboxamide is a complex organic compound that belongs to the quinoline family This compound is characterized by its unique structure, which includes a quinoline core substituted with a chloro group, a phenyl group, and a piperidine carboxamide moiety
Preparation Methods
The synthesis of 1-(6-Chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)piperidine-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with carbonyl compounds.
Formation of the Piperidine Carboxamide Moiety: The piperidine ring is introduced through nucleophilic substitution reactions, followed by the formation of the carboxamide group via amide coupling reactions using reagents like carbodiimides.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often employing continuous flow reactors and automated synthesis platforms to scale up the process efficiently .
Chemical Reactions Analysis
1-(6-Chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)piperidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the carbonyl groups to alcohols.
Hydrolysis: The carboxamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and heterocyclic compounds.
Biology: The compound exhibits biological activity, making it a candidate for drug discovery and development. It has shown potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Medicine: Due to its biological activity, it is being investigated for therapeutic applications, including the treatment of infectious diseases and cancer.
Industry: The compound’s unique structure and reactivity make it useful in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 1-(6-Chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and receptors, inhibiting their activity. For example, it may inhibit topoisomerases, enzymes involved in DNA replication, leading to anticancer effects.
Pathways Involved: It can modulate signaling pathways related to cell proliferation, apoptosis, and inflammation. .
Comparison with Similar Compounds
1-(6-Chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)piperidine-4-carboxamide can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as 2-(6-Chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)acetic acid and 4-hydroxy-2-quinolones share structural similarities.
Uniqueness: The presence of the piperidine carboxamide moiety distinguishes it from other quinoline derivatives, potentially enhancing its biological activity and specificity
Properties
Molecular Formula |
C21H20ClN3O2 |
---|---|
Molecular Weight |
381.9 g/mol |
IUPAC Name |
1-(6-chloro-2-oxo-4-phenyl-1H-quinolin-3-yl)piperidine-4-carboxamide |
InChI |
InChI=1S/C21H20ClN3O2/c22-15-6-7-17-16(12-15)18(13-4-2-1-3-5-13)19(21(27)24-17)25-10-8-14(9-11-25)20(23)26/h1-7,12,14H,8-11H2,(H2,23,26)(H,24,27) |
InChI Key |
NFVRNFIEEOVAMN-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1C(=O)N)C2=C(C3=C(C=CC(=C3)Cl)NC2=O)C4=CC=CC=C4 |
Origin of Product |
United States |
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